

# ARRY-380 (Tucatinib) and its Active Metabolites: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Arry-380

Cat. No.: B605589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ARRY-380**, also known as Tucatinib (Tukysa®), a potent and highly selective, orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. It also delves into the characteristics of its primary active metabolite, ONT-993. This document is intended to serve as a detailed resource, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing critical biological pathways and workflows.

## Core Concepts and Mechanism of Action

**ARRY-380** is a reversible, ATP-competitive inhibitor of HER2 (ErbB2) tyrosine kinase.<sup>[1]</sup> In HER2-positive cancers, the overexpression or amplification of the HER2 gene leads to receptor homodimerization or heterodimerization with other members of the ErbB family (e.g., HER3), resulting in the constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways. This aberrant signaling drives tumor cell proliferation, survival, and metastasis.<sup>[2][3]</sup>

Tucatinib selectively binds to the intracellular kinase domain of HER2, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.<sup>[4]</sup> A key characteristic of **ARRY-380** is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is associated with a more favorable toxicity profile compared to dual HER2/EGFR inhibitors, particularly a lower incidence of severe diarrhea and rash.<sup>[5]</sup>

## Quantitative Data

The following tables summarize the key quantitative data for **ARRY-380** (Tucatinib) and its active metabolite ONT-993.

**Table 1: In Vitro Potency of Tucatinib**

| Assay Type           | Cell Line | Target | Tucatinib IC50 (nM) | Reference |
|----------------------|-----------|--------|---------------------|-----------|
| Biochemical Assay    | N/A       | HER2   | 8                   | [1]       |
| N/A                  | p95HER2   | 7      | [1]                 |           |
| N/A                  | EGFR      | >4000  | [6]                 |           |
| Cellular Assays      |           |        |                     |           |
| HER2 Phosphorylation | BT-474    | HER2   | 7                   | [4]       |
| EGFR Phosphorylation | A431      | EGFR   | >10,000             | [4]       |
| Cell Proliferation   | BT-474    | -      | 33                  | [4]       |
| Cell Proliferation   | A431      | -      | 16,471              | [4]       |

**Table 2: Pharmacokinetic Parameters of Tucatinib and ONT-993 in Humans (300 mg BID)**

| Parameter                                                    | Tucatinib                                | ONT-993           | Reference           |
|--------------------------------------------------------------|------------------------------------------|-------------------|---------------------|
| Tmax (median, hours)                                         | 2.0 (range 1-4)                          | 3.0 (range 1-4.1) | <a href="#">[4]</a> |
| Cmax (geometric mean, ng/mL)                                 | 519                                      | 65.0              |                     |
| AUC <sub>0-<math>\tau</math></sub> (geometric mean, h*ng/mL) | 3520                                     | 409               |                     |
| Effective Half-life (hours)                                  | ~5.4                                     | Not specified     | <a href="#">[5]</a> |
| Metabolism                                                   | Primarily CYP2C8, lesser extent by CYP3A | Formed by CYP2C8  | <a href="#">[2]</a> |

**Table 3: Cerebrospinal Fluid (CSF) Concentrations in Patients with Brain Metastases**

| Compound  | Concentration Range (ng/mL) | CSF to Unbound Plasma Ratio (median) | Reference |
|-----------|-----------------------------|--------------------------------------|-----------|
| Tucatinib | 0.57 - 25                   | 0.83                                 |           |
| ONT-993   | 0.28 - 4.7                  | ~0.83                                |           |

## Active Metabolite: ONT-993

The primary circulating metabolite of Tucatinib is ONT-993, formed through hydroxylation by the cytochrome P450 enzyme CYP2C8. While ONT-993 is considered an active metabolite, its contribution to the overall clinical efficacy of Tucatinib is thought to be minor. The cytotoxic potency of ONT-993 is reported to be two- to three-fold less than that of the parent drug, and its potency-adjusted exposure accounts for less than 10% of the total pharmacological activity.[\[4\]](#)

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of **ARRY-380**.

## Cell Viability/Cytotoxicity Assay

**Objective:** To determine the half-maximal inhibitory concentration (IC50) of **ARRY-380** on the proliferation of cancer cell lines.

**Methodology:**

- **Cell Seeding:** Plate HER2-positive (e.g., BT-474, SKBR3) and EGFR-dependent (e.g., A431) cancer cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- **Drug Treatment:** Prepare serial dilutions of **ARRY-380** in culture medium. The final concentrations typically range from 0.1 nM to 10 µM. Add the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
- **Incubation:** Incubate the plates for 72 to 96 hours.
- **Viability Assessment:** Add a viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, to each well according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
- **Data Acquisition:** Measure luminescence using a microplate reader.
- **Data Analysis:** Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[\[4\]](#)

## HER2 Phosphorylation Assay

**Objective:** To quantify the inhibition of HER2 phosphorylation by **ARRY-380** in a cellular context.

**Methodology (ELISA-based):**

- Cell Seeding and Treatment: Seed HER2-positive cells (e.g., BT-474) in 24-well or 96-well plates. Once the cells reach 80-90% confluence, serum-starve them for 16-24 hours. Treat the cells with various concentrations of **ARRY-380** for 2 hours.
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- ELISA: Use a sandwich ELISA kit for detecting phosphorylated HER2.
  - Coat the wells of a microplate with a capture antibody specific for total HER2.
  - Add equal amounts of protein lysate to each well and incubate.
  - Wash the wells and add a detection antibody that specifically recognizes phosphorylated HER2, typically conjugated to an enzyme like horseradish peroxidase (HRP).
  - Wash again and add a substrate for the enzyme (e.g., TMB).
  - Stop the reaction and measure the absorbance at the appropriate wavelength.
- Data Analysis: Normalize the phospho-HER2 signal to the total HER2 signal for each treatment condition. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.[\[4\]](#)

## Western Blotting for Downstream Signaling

Objective: To assess the effect of **ARRY-380** on the phosphorylation of key proteins in the PI3K/AKT and MAPK signaling pathways.

Methodology:

- Sample Preparation: Prepare cell lysates as described in the HER2 phosphorylation assay protocol.
- Gel Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of HER2, AKT, and ERK overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands.

## In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **ARRY-380** in a living organism.

Methodology:

- Cell Line and Animal Model: Use HER2-positive human cancer cell lines such as BT-474 (breast cancer) or NCI-N87 (gastric cancer).<sup>[4]</sup> The animal model is typically female athymic nude mice.
- Tumor Implantation: Subcutaneously implant 5-10 million cells, often mixed with Matrigel, into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width<sup>2</sup>) / 2.
- Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.

- Drug Administration: Prepare **ARRY-380** in a suitable vehicle (e.g., 30% Captisol in water). Administer the drug orally via gavage at doses typically ranging from 25 to 100 mg/kg, once or twice daily. The control group receives the vehicle only.
- Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.[\[1\]](#)[\[4\]](#)

## Visualizations

### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: HER2 signaling pathway and the inhibitory action of **ARRY-380** (Tucatinib).

## Experimental Workflow: Cell Viability Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining the IC50 of **ARRY-380** using a cell viability assay.

## Experimental Workflow: In Vivo Xenograft Study



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the *in vivo* efficacy of **ARRY-380** in a xenograft model.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Safety and Clinically Relevant Drug–Drug Interactions with Tucatinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics and Safety of Tucatinib in Volunteers with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assays for the measurement of HER1-HER2 heterodimerization and phosphorylation in cell lines and breast tumors: applications for diagnostics and targeted drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ARRY-380 (Tucatinib) and its Active Metabolites: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605589#arry-380-and-its-active-metabolites-in-research>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)